![molecular formula C13H13N5O5S2 B4023948 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4023948.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide
Overview
Description
The compound “2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound mainly revolve around its synthesis. The compound is synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. The compound has a molecular weight of 210.1867 .Scientific Research Applications
Anticancer Activity
The thiadiazole scaffold in this compound has been extensively studied in medicinal chemistry. Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across cancer models. Their mesoionic character allows them to cross cellular membranes and interact with biological targets. Notably, these compounds exhibit a broad spectrum of biological activities, including anticancer effects . Researchers have explored their potential as novel anticancer therapeutics.
Clinical Trials
Several thiadiazole-containing drugs have already found clinical use. For instance:
Additionally, specific thiadiazole derivatives have moved into clinical trials for cancer treatment. These trials evaluate their efficacy either as single agents or in combination with existing anticancer drugs .
Chemical Structure
The molecular formula of N-(4-methoxy-2-nitrophenyl)acetamide is C9H10N2O4, with a molecular weight of 210.19 g/mol. Its IUPAC Standard InChI is: InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)
.
Mechanism of Action
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S2/c1-7(19)14-12-16-17-13(25-12)24-6-11(20)15-9-4-3-8(23-2)5-10(9)18(21)22/h3-5H,6H2,1-2H3,(H,15,20)(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZQYFYGFDBNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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